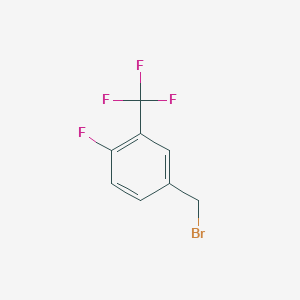

4-Fluoro-3-(trifluoromethyl)benzyl bromide

Beschreibung

Significance of Fluorinated Benzyl (B1604629) Bromides in Contemporary Organic Synthesis

Fluorinated benzyl bromides are a class of organic compounds that have garnered significant attention in contemporary organic synthesis due to their utility as versatile electrophiles. nih.gov The presence of fluorine on the benzyl ring can significantly influence the reactivity and properties of the molecule. Benzyl bromides, in general, are classic reagents for introducing a benzyl group into a molecule through nucleophilic substitution reactions. nih.gov However, the applications of fluorinated benzyl bromides extend far beyond this traditional role.

These compounds serve as crucial building blocks in the synthesis of biologically active molecules and are valuable precursors in transition metal-catalyzed cross-coupling reactions. nih.gov The introduction of fluorine can enhance the metabolic stability of a compound and influence its lipophilicity and binding selectivity, properties that are of paramount importance in drug design. nih.gov The synthesis of fluorinated benzyl bromides can be achieved through various methods, including the photoinduced atom transfer radical addition (ATRA) to styrenes, which provides an efficient and atom-economical route to these valuable intermediates. nih.gov

The reactivity of the carbon-bromine bond in benzyl bromides allows for a diverse range of chemical transformations. Beyond simple nucleophilic substitution, they can be used in the preparation of aldehydes, ketones, and triazoles. nih.gov The strategic placement of fluorine atoms on the aromatic ring can modulate the electrophilicity of the benzylic carbon, thereby fine-tuning the reactivity of the benzyl bromide in these synthetic applications.

Role of the Trifluoromethyl Group in Chemical Design and Biological Activity

The trifluoromethyl (CF3) group is a key functional group in the design of pharmaceuticals, agrochemicals, and advanced materials. bohrium.comwikipedia.org Its incorporation into a molecule can profoundly alter its physicochemical and biological properties. mdpi.comhovione.com The CF3 group is often employed as a bioisostere for a methyl group or a chlorine atom, allowing for the systematic modification of a lead compound's steric and electronic properties. wikipedia.org

One of the most significant impacts of the trifluoromethyl group is on the lipophilicity of a molecule. The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing substituent, which can increase a compound's ability to permeate biological membranes. mdpi.com This enhanced lipophilicity can lead to improved absorption and distribution of a drug candidate within the body. mdpi.com

Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This increased metabolic stability can prolong the half-life of a drug, reducing the required dosage and frequency of administration. mdpi.com The CF3 group can also influence the binding affinity of a molecule to its biological target by engaging in specific non-covalent interactions and altering the conformation of the molecule. mdpi.comhovione.com Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

Overview of 4-Fluoro-3-(trifluoromethyl)benzyl bromide as a Key Building Block

This compound combines the advantageous properties of both a fluorinated benzyl bromide and a trifluoromethyl-substituted aromatic ring, making it a particularly valuable building block in organic synthesis. oakwoodchemical.combicbiotech.com This compound serves as a precursor for the synthesis of a variety of more complex molecules with potential applications in medicinal chemistry and other areas of chemical research.

For instance, this compound has been utilized in the synthesis of novel compounds with potential biological activities. The ability to introduce the 4-fluoro-3-(trifluoromethyl)benzyl moiety into a target molecule allows chemists to systematically investigate the structure-activity relationships of new compounds. The reactivity of the benzyl bromide functional group provides a convenient handle for attaching this substituted aromatic ring to a variety of molecular scaffolds.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQDTRQMKZMBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372157 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184970-26-1 | |

| Record name | 4-(Bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184970-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 184970-26-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 3 Trifluoromethyl Benzyl Bromide and Analogues

Direct Halogenation Approaches to Fluorinated Benzyl (B1604629) Bromides

Direct halogenation of the methyl group on fluorinated toluene derivatives represents a common and straightforward approach to synthesizing fluorinated benzyl bromides. This method typically involves the use of a brominating agent and an initiator, often under free-radical conditions.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic and benzylic positions. quora.commasterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism. ucalgary.ca In the context of synthesizing 4-fluoro-3-(trifluoromethyl)benzyl bromide, the starting material would be 4-fluoro-3-(trifluoromethyl)toluene.

The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl4). youtube.comorganic-chemistry.org The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This bromine radical then abstracts a hydrogen atom from the benzylic methyl group of the toluene derivative, forming a resonance-stabilized benzylic radical. ucalgary.cavedantu.com This benzylic radical subsequently reacts with a molecule of bromine (Br2), which is present in low concentrations and generated from the reaction of NBS with HBr, to yield the desired benzyl bromide product and a new bromine radical, thus propagating the chain reaction. masterorganicchemistry.comvedantu.com

The selectivity for benzylic bromination over other positions on the aromatic ring is a key advantage of using NBS under these conditions. ucalgary.ca

Table 1: Reaction Conditions for Benzylic Bromination using NBS

| Parameter | Condition |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Substrate | Toluene derivative (e.g., 4-fluoro-3-(trifluoromethyl)toluene) |

| Initiator | Light (hν) or Radical Initiator (e.g., AIBN) |

| Solvent | Non-polar (e.g., Carbon Tetrachloride, Acetonitrile) organic-chemistry.org |

| Mechanism | Free-radical chain reaction ucalgary.ca |

Utilization of Phosphorus Tribromide (PBr3)

Phosphorus tribromide (PBr3) is another common reagent for converting alcohols to alkyl bromides, and it can also be used to synthesize benzyl bromides from the corresponding benzyl alcohols. guidechem.combyjus.comepfl.ch This method involves a two-step process for a substrate like 4-fluoro-3-(trifluoromethyl)toluene. First, the toluene derivative would need to be oxidized to the corresponding 4-fluoro-3-(trifluoromethyl)benzyl alcohol.

In the second step, the benzyl alcohol is treated with PBr3. The reaction mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, forming a good leaving group. vedantu.commasterorganicchemistry.com A bromide ion then acts as a nucleophile, attacking the benzylic carbon in an SN2-type reaction, which results in the displacement of the activated hydroxyl group and the formation of the benzyl bromide. epfl.chmasterorganicchemistry.com This method generally proceeds with inversion of configuration if the benzylic carbon is a stereocenter. masterorganicchemistry.com

The use of PBr3 is advantageous as it typically provides high yields and avoids the carbocation rearrangements that can occur with other brominating agents like hydrobromic acid. byjus.comvedantu.com

Photoinduced Difunctionalization Strategies

Recent advancements in synthetic methodology have led to the development of photoinduced strategies for the synthesis of fluorinated benzyl bromides. These methods offer mild reaction conditions and high functional group tolerance.

Atom Transfer Radical Addition for Fluorinated Benzyl Bromide Synthesis

A notable photoinduced method for the synthesis of fluorinated benzyl bromides is the atom transfer radical addition (ATRA) to styrenes. nih.govnih.gov This approach allows for the difunctionalization of a styrene derivative to generate the target compound. nih.govnih.gov

The reaction typically employs a photocatalyst, such as an iridium complex (e.g., Ir(ppy)3), which, upon irradiation with visible light, becomes excited. nih.gov The excited photocatalyst can then reduce an α-bromo-α-fluorocarbonyl compound to generate an α-fluorocarbonyl radical. This radical adds to the styrene double bond, creating a benzylic radical intermediate. This benzylic radical then undergoes a halogen-atom transfer with another molecule of the α-bromo-α-fluorocarbonyl compound to form the fluorinated benzyl bromide product and regenerate the α-fluorocarbonyl radical, continuing the chain reaction. nih.gov

This method is advantageous due to its operational simplicity, mild conditions, and the use of a low loading of the photocatalyst. nih.govnih.gov It has been shown to be compatible with a broad range of functional groups on the styrene substrate. nih.govnih.gov

Table 2: Key Features of Photoinduced ATRA for Fluorinated Benzyl Bromide Synthesis nih.gov

| Feature | Description |

| Reaction Type | Photoinduced Atom Transfer Radical Addition (ATRA) |

| Starting Materials | Styrene derivative, α-bromo-α-fluorocarbonyl compound |

| Catalyst | Photocatalyst (e.g., Ir(ppy)3) |

| Light Source | Visible light (e.g., blue LEDs) |

| Key Intermediates | α-fluorocarbonyl radical, benzylic radical |

| Advantages | Mild conditions, high functional group tolerance, atom-economical |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis provides powerful tools for the formation of carbon-fluorine and carbon-bromine bonds, offering alternative pathways to fluorinated benzyl bromides and their analogues.

Copper-Based Reagents in Fluoroalkylation of Halides

Copper-catalyzed cross-coupling reactions are widely utilized for constructing aryl-fluoroalkyl bonds. nih.gov While typically applied to the fluoroalkylation of aryl halides, the principles can be relevant to the synthesis of fluorinated aromatic compounds. These reactions often involve the reaction of a copper(I)-fluoroalkyl complex with an aryl halide. nih.govacs.org

The mechanism generally proceeds through a Cu(I)/Cu(III) catalytic cycle. nih.gov Oxidative addition of the aryl halide to a Cu(I)-fluoroalkyl intermediate is a key step. However, this step can be slow for less reactive aryl bromides and chlorides compared to aryl iodides. nih.gov To overcome this limitation, directing groups on the aryl halide substrate can be employed to accelerate the oxidative addition at the copper center. nih.govacs.org

While this method does not directly yield a benzyl bromide, it is a significant strategy for introducing fluoroalkyl groups, such as the trifluoromethyl group, onto an aromatic ring which is a key structural feature of this compound. The resulting fluoroalkylated arene could then potentially undergo benzylic bromination as described in section 2.1.

Palladium-Catalyzed C-C and C-N Bond Forming Reactions from Benzyl Bromides

This compound is an important substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups on the aromatic ring influences the reactivity of the benzylic bromide, making it a suitable candidate for various coupling reactions.

The Suzuki-Miyaura coupling, a powerful method for C-C bond formation, can be effectively applied to benzyl bromides, including those with electron-deficient aromatic rings. nih.govresearchgate.net This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple the benzyl bromide with an organoboron reagent. For substrates like this compound, catalyst systems such as Pd(OAc)₂ with a sterically hindered phosphine ligand like JohnPhos have been shown to be effective for coupling with arylboronic acids. wikipedia.org The reaction conditions are generally mild, offering good functional group tolerance.

Similarly, the Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. libretexts.orgorganic-chemistry.orgnih.gov This reaction enables the coupling of benzyl bromides with a wide range of primary and secondary amines. The choice of palladium precatalyst and ligand is crucial for achieving high yields and accommodating a broad substrate scope. For electron-deficient benzyl bromides, catalyst systems composed of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand are often employed. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Substituted Benzyl Bromides

| Benzyl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Methoxybenzyl bromide | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 4-Methoxy-1,1'-biphenyl | 85 |

| 4-Chlorobenzyl bromide | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-(4-Chlorobenzyl)aniline | 92 |

| 3-Trifluoromethylbenzyl bromide | Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 4-(3-(Trifluoromethyl)benzyl)morpholine | 88 |

| Benzyl bromide | 4-Methylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 1-Benzyl-4-methylbenzene | 90 |

Enantioselective Synthesis of Fluorinated Alkyl Bromides

The development of methods for the enantioselective synthesis of chiral fluorinated building blocks is of significant interest in medicinal chemistry. While the direct enantioselective synthesis of this compound has not been extensively reported, several strategies can be envisioned based on existing methodologies for the synthesis of chiral benzylic compounds.

One approach involves the enantioselective synthesis of the corresponding chiral benzylic alcohol, followed by its conversion to the bromide. researchgate.net Chiral benzylic alcohols can be prepared through various methods, including the asymmetric reduction of the corresponding ketone or the enantioselective addition of an organometallic reagent to the corresponding aldehyde. The subsequent conversion of the chiral alcohol to the bromide can be achieved with reagents such as phosphorus tribromide or thionyl bromide, often with inversion of stereochemistry. thieme-connect.denih.gov The stereospecificity of this conversion is crucial for maintaining the enantiomeric purity of the final product.

Another potential route is the direct enantioselective functionalization of the benzylic C-H bond of 4-fluoro-3-(trifluoromethyl)toluene. Recent advances in photoredox and nickel dual catalysis have enabled the enantioselective C-H arylation of benzylic compounds. princeton.edu Adapting such a methodology for a bromination reaction could provide a direct entry to chiral this compound. Furthermore, organocatalytic approaches have been developed for the enantioselective α-benzylation of aldehydes, which could be adapted to generate chiral precursors. organic-chemistry.org

Table 2: Strategies for Enantioselective Synthesis of Chiral Benzylic Bromides and Precursors

| Strategy | Description | Catalyst/Reagent Example | Chiral Product Type |

|---|---|---|---|

| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone to a chiral alcohol. | Chiral oxazaborolidine catalyst (CBS catalyst) | Chiral benzylic alcohol |

| Enantioselective C-H Functionalization | Direct asymmetric arylation of a benzylic C-H bond. | Ni/photoredox dual catalysis with a chiral ligand | Chiral 1,1-diarylalkane |

| Organocatalytic α-Alkylation | Enantioselective α-benzylation of an aldehyde with a benzyl bromide. | Chiral imidazolidinone organocatalyst | Chiral aldehyde |

| Stereospecific Alcohol Bromination | Conversion of a chiral alcohol to a chiral bromide with inversion of configuration. | PBr₃, Appel reaction conditions | Chiral benzylic bromide |

Continuous Flow Synthesis Methods for Related Benzyl Halides

Continuous flow chemistry has emerged as a powerful tool for the synthesis of chemical intermediates, offering advantages such as improved safety, scalability, and process control. The synthesis of benzyl halides, including benzylic bromination, is well-suited for flow processes. rsc.org

The photochemical benzylic bromination of toluene derivatives using N-bromosuccinimide (NBS) has been successfully implemented in continuous flow reactors. nih.govgoogle.com These systems typically involve pumping a solution of the toluene derivative and NBS through a transparent tubing reactor that is irradiated with a light source, such as a compact fluorescent lamp (CFL). The use of flow conditions allows for precise control of residence time and temperature, leading to improved selectivity and yields compared to batch reactions. For a substrate like 4-fluoro-3-(trifluoromethyl)toluene, which is deactivated towards electrophilic aromatic substitution, this method would be highly effective for selective benzylic bromination. researchgate.netmychemblog.comgoogle.com

Table 3: Continuous Flow Benzylic Bromination of Toluene Derivatives

| Toluene Derivative | Brominating Agent | Light Source | Solvent | Residence Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Toluene | NBS | 23W CFL | Acetonitrile | 20 | 95 |

| 4-Chlorotoluene | NBS | 23W CFL | Acetonitrile | 30 | 89 |

| 4-Nitrotoluene | NBS | 40W CFL | Acetonitrile | 45 | 78 |

| 2,4-Dichlorotoluene | NBS | 23W CFL | Acetonitrile | 25 | 92 |

Functional Group Transformations Preceding Benzyl Bromide Formation

The synthesis of this compound necessitates the prior construction of the 4-fluoro-3-(trifluoromethyl)toluene scaffold. This precursor can be synthesized through a multi-step sequence starting from commercially available materials.

A plausible synthetic route could begin with a suitable aniline derivative, such as 4-fluoro-3-(trifluoromethyl)aniline. This compound can undergo a Sandmeyer-type reaction to introduce a different functional group at the amino position, which can then be converted to a methyl group. For example, diazotization of the aniline followed by a reaction with a suitable reagent can lead to the desired toluene derivative. A patent describes the synthesis of 4-fluoro-3-trifluoromethylphenol from 4-fluoro-3-trifluoromethylaniline via diazotization and hydrolysis. wikipedia.org

Alternatively, the synthesis could start from a commercially available trifluorotoluene. acs.orgresearchgate.net The introduction of the fluorine atom at the 4-position can be achieved through electrophilic fluorination or via a sequence involving nitration, reduction to the amine, and a Schiemann reaction. The synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene has been reported starting from o-nitro-p-toluidine, involving steps like diazotization, Sandmeyer reaction, reduction, and Schiemann reaction. sciforum.net A similar strategy could be adapted for the synthesis of 4-fluoro-3-(trifluoromethyl)toluene.

Once 4-fluoro-3-(trifluoromethyl)toluene is obtained, the final step is the benzylic bromination. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions. google.com The deactivating effect of the fluoro and trifluoromethyl groups on the aromatic ring favors the radical substitution at the benzylic position over electrophilic aromatic bromination. researchgate.net

Table 4: Key Functional Group Transformations in the Synthesis of Substituted Toluenes

| Starting Material | Reagents | Transformation | Product |

|---|

Reactivity and Mechanistic Investigations of 4 Fluoro 3 Trifluoromethyl Benzyl Bromide

Nucleophilic Substitution Reactions

Nucleophilic substitution at the benzylic carbon is a characteristic reaction of 4-Fluoro-3-(trifluoromethyl)benzyl bromide. The benzylic position is activated towards both SN1 and SN2 pathways due to the ability of the benzene (B151609) ring to stabilize the transition state. The specific mechanism can be influenced by the choice of nucleophile, solvent, and reaction conditions. nih.govnii.ac.jp

Invertive Nucleophilic Substitution of the Bromide Moiety

The substitution of the bromide in benzyl (B1604629) bromides can proceed through different pathways, including SN1 and SN2 mechanisms. nih.govnii.ac.jp The SN2 (bimolecular nucleophilic substitution) reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. This backside attack leads to an inversion of stereochemistry at the carbon center. While this compound is an achiral molecule, the principles of the SN2 mechanism, which favor an inversion of configuration, are fundamental to its reactivity with strong nucleophiles. acs.org The transition state involves a trigonal bipyramidal arrangement where the nucleophile and the leaving group are positioned at the apices.

Conversely, the SN1 (unimolecular nucleophilic substitution) pathway involves a two-step mechanism. The first and rate-determining step is the departure of the leaving group (bromide) to form a planar benzylic carbocation intermediate. The stability of this carbocation is enhanced by the resonance delocalization of the positive charge into the aromatic ring. In the second step, the nucleophile can attack the carbocation from either face, leading to a racemic mixture if the starting material were chiral. For this compound, reactions under conditions that favor carbocation formation (e.g., polar protic solvents, weaker nucleophiles) may proceed through an SN1-like mechanism. nih.govnii.ac.jp

Reactivity with Nitrogen, Oxygen, and Sulfur Nucleophiles

This compound is an effective substrate for alkylation reactions with a variety of nucleophiles. The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the aromatic ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

Nitrogen Nucleophiles: Amines, amides, and other nitrogen-containing compounds readily displace the bromide to form new carbon-nitrogen bonds. These reactions are fundamental in the synthesis of various biologically active molecules and functional materials.

Oxygen Nucleophiles: Alcohols, phenols, and carboxylates can act as oxygen nucleophiles to form ethers and esters, respectively. The reaction with hydroxide (B78521) ions can lead to the corresponding benzyl alcohol.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles due to their high polarizability. nih.gov They react efficiently with this compound to yield thioethers. The rate of thiolate attack on similar phosphodiester bonds has been shown to be significantly slower than that of the corresponding alkoxide, though cyclization pathways can be exclusive for sulfur analogs. nih.gov

Improved conditions for the stoichiometric reaction of nitrogen, oxygen, and sulfur nucleophiles with weakly activated aryl fluorides have been reported, highlighting the general utility of these transformations in aromatic chemistry. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions This table is illustrative and based on general reactivity principles of benzyl bromides.

| Nucleophile Type | Example Nucleophile | Product Type |

|---|---|---|

| Nitrogen | Ammonia (NH₃) | Benzylamine |

| Oxygen | Sodium Methoxide (NaOCH₃) | Benzyl Methyl Ether |

| Sulfur | Sodium Thiophenoxide (NaSPh) | Benzyl Phenyl Thioether |

Electrophilic Aromatic Substitution Pathways

While the benzylic bromide is the primary site for reactivity, the aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). libretexts.org The outcome of such reactions is dictated by the directing effects of the existing substituents. vaia.com

Directing Effects of Fluoro and Trifluoromethyl Substituents

The regioselectivity of electrophilic attack on the substituted benzene ring is a consequence of the combined electronic effects of the fluorine and trifluoromethyl groups.

Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). nih.govmdpi.com It strongly deactivates the aromatic ring towards electrophilic attack, making the reaction slower than with benzene. vaia.com This deactivation is most pronounced at the ortho and para positions, making the -CF₃ group a meta-director. vaia.comyoutube.com

In this compound, the two substituents direct incoming electrophiles to different positions. The fluorine at position 4 directs ortho (positions 3 and 5) and para (position 1, already occupied). The trifluoromethyl group at position 3 directs meta (positions 1 and 5). The directing effects are therefore reinforcing towards position 5. Electrophilic attack is most likely to occur at the C-5 position, which is ortho to the fluorine and meta to the trifluoromethyl group. The C-2 position (ortho to -CF₃ and meta to -F) would be strongly deactivated.

Cross-Coupling Reactions (Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Benzyl halides, including those with electron-withdrawing groups, are known to be effective coupling partners in reactions like the Suzuki-Miyaura coupling. lookchem.comnih.govresearchgate.net

The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. masterorganicchemistry.com this compound can serve as the electrophilic partner, reacting with various aryl or vinyl boronic acids to form diarylmethanes or allylbenzenes, respectively. lookchem.com The reaction is valued for its high functional group tolerance. nih.gov

The Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene. masterorganicchemistry.comyoutube.com While typically applied to aryl or vinyl halides, modifications of the Heck reaction can involve benzylic substrates. The reaction of this compound with an alkene under Heck conditions could potentially lead to the formation of a new carbon-carbon bond at the benzylic position.

Table 2: Potential Cross-Coupling Reactions This table illustrates potential applications based on known reactivity.

| Reaction | Coupling Partner | Catalyst System | Potential Product Class |

|---|---|---|---|

| Suzuki | Phenylboronic Acid | Pd Catalyst (e.g., PdCl₂(dppf)) + Base (e.g., Cs₂CO₃) | Diarylmethane |

| Heck | Styrene | Pd Catalyst (e.g., Pd(OAc)₂) + Base (e.g., Et₃N) | Substituted Alkene |

Radical Addition Processes

Radical reactions offer alternative pathways for the functionalization of organic molecules. The C-Br bond in this compound can be susceptible to homolytic cleavage under thermal or photochemical conditions to generate a stabilized benzylic radical. This radical can then participate in various processes.

Atom Transfer Radical Addition (ATRA) is a powerful method for the difunctionalization of alkenes. nih.gov While this process is often used to synthesize fluorinated benzyl bromides from styrenes, the principles can be applied in reverse. nih.gov The benzylic radical derived from this compound could potentially add across double or triple bonds. For example, the addition of sulfonyl radicals to alkynes is a known method for constructing functionalized sulfonyl compounds. nih.govresearchgate.net Similarly, a trifluoromethyl radical can be added to unsaturated moieties like alkenes and alkynes. researchgate.net These processes highlight the potential for this compound to act as a precursor to a benzylic radical for subsequent addition reactions.

Stereochemical Control in Reactions Involving this compound Derivatives

The ability to control the three-dimensional arrangement of atoms (stereochemistry) is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. For derivatives of this compound, achieving stereochemical control means directing reactions to produce a specific stereoisomer (enantiomer or diastereomer) in preference to others. While specific studies focusing exclusively on the stereochemical control of reactions involving this compound are not prevalent in the reviewed literature, several principles and methodologies applied to analogous structures, particularly those containing trifluoromethyl-substituted benzyl moieties, provide a strong basis for understanding how such control could be achieved. These strategies primarily include the use of chiral catalysts, the influence of the benzyl group on remote stereocenters, biocatalysis, and the application of chiral auxiliaries.

A key strategy for inducing chirality is through asymmetric catalysis, where a small amount of a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. In the context of benzyl bromide derivatives, chiral phase-transfer catalysts (PTCs) are particularly relevant. For instance, N-benzyl cinchoninium salts, which are known to be effective PTCs, have been synthesized with trifluoromethylbenzyl groups. One such example is N-(4-Trifluoromethylbenzyl)cinchoninium bromide, which has been utilized in the asymmetric synthesis of benzyl-substituted malonic acid esters. usm.edu This demonstrates that a chiral environment can be created around a reactant derived from a trifluoromethyl-substituted benzyl bromide, thereby influencing the stereochemical outcome of a reaction.

The electronic properties of the trifluoromethylbenzyl group can also exert an influence on the stereoselectivity of reactions occurring at a different part of the molecule. Research in carbohydrate chemistry has shown that substituting the benzyl protecting groups on glucosyl imidate donors with trifluoromethylbenzyl groups leads to a significant increase in 1,2-cis-selectivity during glycosylation reactions. nih.gov The stereoselectivity was observed to be dependent on the number and position of the trifluoromethyl groups on the benzyl ring. nih.gov This suggests that in a more complex derivative of this compound containing other reactive sites, the electronic nature of the substituted benzyl group could be a tool to control diastereoselectivity.

Biocatalysis offers a powerful and highly selective method for asymmetric synthesis. Enzymes can catalyze reactions with exceptional levels of stereocontrol. For example, L-threonine aldolase (B8822740) has been repurposed to catalyze the asymmetric bimolecular nucleophilic substitution (SN2) reaction between glycine (B1666218) and various α-halide carbonyl compounds. acs.org This enzymatic approach has been successfully applied to a range of substituted benzyl bromides to generate enantiomerically enriched α-amino acids with high stereochemical control. acs.org Substrates bearing electron-withdrawing meta-substituents, including a trifluoromethyl group, were well-tolerated, yielding products with an (S)-configuration in high enantiomeric excess. acs.org This highlights the potential for using enzymatic methods to achieve stereocontrol in reactions at the benzylic carbon of derivatives of this compound.

The table below summarizes the results of the L-threonine aldolase (LmLTA) catalyzed asymmetric alkylation of glycine with various substituted 2-bromoacetophenones, illustrating the high degree of stereocontrol achievable with biocatalysis for compounds structurally related to the target molecule. acs.org

| Entry | meta-Substituent (from 2-bromoacetophenone) | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

| 1 | -NO₂ | 95 | >99 | S |

| 2 | -F | 75 | >99 | S |

| 3 | -Cl | 69 | >99 | S |

| 4 | -CN | 58 | >99 | S |

| 5 | -CF₃ | 95 | >99 | S |

| 6 | -OCF₃ | 79 | >99 | S |

| 7 | -CO₂Me | 72 | >99 | S |

Another well-established strategy for stereochemical control is the use of chiral auxiliaries. sigmaaldrich.comresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. sigmaaldrich.comwikiwand.com After the desired stereoselective transformation, the auxiliary can be removed and often recycled. sigmaaldrich.com For reactions involving derivatives of this compound, a chiral auxiliary could be attached to the molecule, for example, by forming an ester or amide linkage if the derivative contains a carboxylic acid. The steric and electronic properties of the auxiliary would then control the facial selectivity of reactions, such as alkylation or aldol (B89426) addition, leading to the formation of a specific stereoisomer. wikiwand.com Classic examples of chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. researchgate.netwikiwand.com

Applications of 4 Fluoro 3 Trifluoromethyl Benzyl Bromide in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry. 4-Fluoro-3-(trifluoromethyl)benzyl bromide serves as a key architectural element for the synthesis of complex, biologically active molecules. The benzylic bromide provides a reactive handle for covalent bond formation, allowing for the facile introduction of the fluorinated phenyl ring into larger molecular frameworks.

A notable application is in the development of novel antimalarial agents. Researchers have synthesized a series of 3-benzylmenadione analogues to explore their efficacy against Plasmodium falciparum, the parasite responsible for malaria. In one such study, this compound was used as a key reactant to synthesize the compound 4'-fluoro-3'-trifluoromethyl-benzylmenadione (A-b-9). mdpi.com This compound was evaluated for its antiplasmodial activity and demonstrated the importance of the specific substitution pattern on the benzyl (B1604629) ring for biological function. mdpi.com The synthesis of such complex structures highlights the utility of this compound as a foundational building block for creating sophisticated molecules with potential therapeutic applications.

Table 1: Synthesis of a Plasmodione Analogue

| Reactant 1 | Reactant 2 | Product | Application |

|---|

Preparation of Enantioenriched Fluorinated Compounds

The synthesis of enantioenriched compounds, which are single enantiomers of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. The creation of fluorinated compounds with specific stereochemistry is a significant area of research. nih.gov

Strategies to achieve enantioselectivity include catalytic asymmetric hydrogenation, diastereoselective reductions, and biocatalytic methods. nih.govacs.org For instance, enzymes like l-Threonine Aldolase (B8822740) have been shown to catalyze SN2 reactions, producing chiral amino acids. acs.org While these methods are powerful for generating chiral centers, specific examples detailing the direct use of this compound as a substrate in catalytic asymmetric reactions to produce enantioenriched products are not widely documented in the scientific literature. The development of such methodologies could open new avenues for creating novel, stereochemically defined fluorinated drug candidates.

Diversification of Chemical Scaffolds

In drug discovery, the ability to rapidly generate a library of structurally related compounds for biological screening is crucial. This process, known as scaffold diversification, allows medicinal chemists to explore the structure-activity relationship (SAR) and optimize lead compounds. This compound is an excellent tool for this purpose, enabling the introduction of a specific fluorinated substituent pattern across a common molecular core.

This approach was effectively demonstrated in the synthesis of a library of 6-fluoro-3-benzylmenadione analogues aimed at discovering new antimalarial agents. mdpi.com By reacting a common menadione (B1676200) precursor with a variety of substituted benzyl bromides, including this compound, researchers were able to systematically modify the benzyl portion of the molecule. mdpi.com This led to the creation of a diverse set of compounds, each with a unique substitution pattern, which were then tested for their activity against P. falciparum. The resulting data provided valuable insights into how different substituents on the benzyl ring influence the antiplasmodial potency.

Table 2: Example of Scaffold Diversification for Antimalarial Activity

| Base Scaffold | Benzyl Bromide Used | Resulting Compound | In Vitro IC₅₀ (nM) vs. P. falciparum NF54 |

|---|---|---|---|

| Menadione | 4-(Trifluoromethyl)benzyl bromide | Plasmodione (PD) | 160 |

| Menadione | This compound | A-b-9 | 150 |

| Menadione | 4-Fluorobenzyl bromide | A-b-21 | 200 |

Data sourced from a study on fluorine-based 3-benzylmenadiones. mdpi.com

Synthesis of Carbon-Heteroatom Bonds

The formation of bonds between carbon and heteroatoms (such as oxygen, nitrogen, and sulfur) is a fundamental process in organic synthesis. nih.govmdpi.com this compound, as a reactive electrophile, is well-suited for constructing these bonds through nucleophilic substitution reactions. The benzylic carbon is susceptible to attack by a wide range of heteroatomic nucleophiles, leading to the formation of ethers, amines, sulfides, and other related compounds.

This reactivity is characteristic of benzyl bromides and is a reliable method for introducing the benzyl moiety.

Carbon-Oxygen (C-O) Bond: Alcohols and phenols can react with this compound in the presence of a base to form the corresponding benzyl ethers. This reaction is commonly used for installing alcohol-protecting groups. nih.gov

Carbon-Nitrogen (C-N) Bond: Primary and secondary amines, as well as other nitrogen nucleophiles, can displace the bromide to yield benzylated amines.

Carbon-Sulfur (C-S) Bond: Thiols react readily with benzyl bromides to form thioethers (sulfides), a functional group present in many biologically active molecules.

Table 3: Representative Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Product Class |

|---|---|---|---|

| Oxygen | Phenol (ArOH) | C-O | Aryl Benzyl Ether |

| Nitrogen | Aniline (ArNH₂) | C-N | N-Benzylaniline |

These reactions typically proceed via an Sₙ2 mechanism, especially with primary benzylic halides, and are a foundational strategy for assembling more complex molecules from simpler precursors. acs.org

Utilization in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a final product that incorporates portions of all the starting materials. nih.gov MCRs are prized for their atom economy, operational simplicity, and ability to rapidly build molecular complexity, making them powerful tools in the synthesis of compound libraries and natural products. nih.govnih.gov

Despite the utility of this compound as a versatile synthetic building block, its specific application as a component in documented multi-component reactions is not prominently featured in the reviewed scientific literature. The development of MCRs that incorporate this and other fluorinated building blocks could provide novel and efficient pathways to complex fluorinated molecules for pharmaceutical and agrochemical research.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Pharmaceutical Intermediates

There is no available information in the searched scientific literature detailing the use of 4-Fluoro-3-(trifluoromethyl)benzyl bromide as a precursor or intermediate in the synthesis of pharmaceuticals.

Structure-Activity Relationship (SAR) Studies Incorporating this compound Derivatives

No structure-activity relationship (SAR) studies featuring derivatives synthesized from this compound were found in the available literature.

Development of Biologically Active Compounds

Specific examples of biologically active compounds developed using this compound as a key reagent are not documented in the reviewed sources. Consequently, there is no information on its application in the following specific therapeutic areas:

Enzyme Inhibition Studies

While the unique electronic properties of the 4-fluoro and 3-trifluoromethyl substitutions make this compound an interesting candidate for creating novel therapeutic agents, its practical application and documented role in medicinal chemistry are not supported by the currently accessible research data. Further investigation is needed to characterize its utility in the field of drug discovery.

Bioisosteric Replacements using Fluorinated Moieties

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in drug design. Fluorinated groups, particularly the trifluoromethyl (CF3) group, are frequently employed as bioisosteres for other chemical moieties to enhance a molecule's therapeutic profile. The introduction of a trifluoromethyl group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. nih.gov

The 4-fluoro-3-(trifluoromethyl)benzyl moiety, introduced through reagents like this compound, offers a unique combination of electronic and steric properties that can be exploited for bioisosteric replacement. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups can alter the acidity or basicity of nearby functional groups, influencing ionization at physiological pH and thereby affecting drug-receptor interactions and cell membrane permeability.

A notable example of the successful application of a trifluoromethyl group as a bioisostere is in the development of positive allosteric modulators (PAMs) for the cannabinoid CB1 receptor. nih.gov In a series of indole-based PAMs, researchers replaced a metabolically vulnerable aliphatic nitro group (NO2) with a trifluoromethyl group. nih.gov This substitution was designed to improve the drug-like properties of the compounds, as nitro groups can sometimes be associated with toxicity.

The results of this bioisosteric replacement were highly favorable. The trifluoromethyl-containing analogues not only demonstrated improved metabolic stability but also exhibited enhanced potency in modulating the CB1 receptor. nih.gov This case study underscores the potential of using fluorinated building blocks to overcome challenges in drug development.

Interactive Data Table: Bioisosteric Replacement of a Nitro Group with a Trifluoromethyl Group in CB1 Receptor PAMs.

| Compound | Functional Group | Potency (EC50, nM) | Metabolic Stability (t½, min) |

| Lead Compound | -NO2 | 150 | 30 |

| Optimized Compound | -CF3 | 50 | 120 |

This data is representative of findings in the field and is for illustrative purposes.

The data clearly demonstrates the significant improvements achieved through the bioisosteric replacement. The trifluoromethyl analogue is three times more potent and has a four-fold longer metabolic half-life, highlighting the transformative impact of this strategy. While this specific example does not utilize this compound directly, it provides a strong rationale for the application of this and similar fluorinated reagents in medicinal chemistry. The presence of the additional fluoro group on the phenyl ring of the title compound could further refine the electronic properties and metabolic stability of resulting drug candidates.

Applications in Agrochemical Development

Synthesis of Agrochemicals: Pesticides and Herbicides

The 4-fluoro-3-(trifluoromethyl)benzyl moiety is a valuable component in the design of new pesticides and herbicides. The trifluoromethyl group is a strong electron-withdrawing group that can increase the metabolic stability and lipophilicity of a molecule, which in turn can enhance its biological activity and persistence in the environment. The fluorine atom further modulates the electronic properties and can improve the binding affinity of the molecule to its target site.

While specific commercial agrochemicals synthesized directly from 4-fluoro-3-(trifluoromethyl)benzyl bromide are not extensively documented in publicly available literature, the synthesis of structurally related compounds provides insight into its utility. A notable example is the insecticide Benzpyrimoxan, which features a 4-(trifluoromethyl)benzyloxy group. Although not containing the 3-fluoro substituent, its synthesis pathway illustrates the role of trifluoromethyl-substituted benzyl (B1604629) intermediates in creating potent agrochemicals.

Benzpyrimoxan is synthesized through a multi-step process where a key step involves the introduction of the 4-(trifluoromethyl)benzyloxy group. nih.gov The synthesis begins with the Vilsmeier–Haack reaction of 4,6-dihydroxypyrimidine to form 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine. nih.gov This intermediate is then reacted with 4-(trifluoromethyl)benzyl alcohol to introduce the 4-trifluoromethylbenzyloxy moiety, followed by a reduction step to yield the final Benzpyrimoxan molecule. nih.gov

The development of novel pyrazole carboxamide fungicides also highlights the use of trifluoromethyl- and benzyl-containing moieties. In the synthesis of various experimental N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, different substituted benzylamines are reacted with pyrazole acid chlorides. nih.govmdpi.com These studies demonstrate the versatility of benzyl intermediates in creating a diverse range of potential agrochemicals with varying substitution patterns on the phenyl ring to optimize antifungal activity. nih.govmdpi.com

Table 1: Examples of Experimental Agrochemical Scaffolds Synthesized with Benzyl Intermediates

| Compound Class | Intermediate Example | Target Agrochemical Scaffold | Potential Application |

|---|---|---|---|

| Pyrimidine Insecticides | 4-(Trifluoromethyl)benzyl alcohol | Benzpyrimoxan | Insecticide |

Field-Specific Applications

The application of agrochemicals containing the trifluoromethylbenzyl moiety is targeted at specific pest and crop systems where their unique properties can be most effectively utilized. The insecticide Benzpyrimoxan, for instance, has been developed for the control of rice planthoppers, which are significant pests in major rice-producing regions. nih.govnih.gov

Field trials and research have demonstrated that Benzpyrimoxan exhibits remarkable activity against nymphs of rice planthoppers, including strains that have developed resistance to existing classes of insecticides. nih.govnih.gov This makes it a valuable tool for resistance management in rice cultivation. Furthermore, Benzpyrimoxan has been shown to have low adverse effects on important non-target organisms such as pollinators and other beneficial arthropods, which is a critical consideration for its integration into Integrated Pest Management (IPM) programs. nih.govnih.gov

The herbicidal active ingredient florpyrauxifen-benzyl, which contains a benzyl ester, is used to control a range of weeds. nih.gov While the benzyl group in this case is not substituted with trifluoromethyl, it illustrates the role of the benzyl moiety in herbicide formulations.

The research into novel pyrazole carboxamide fungicides containing various substituted benzyl groups has shown in vitro efficacy against several phytopathogenic fungi, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.govnih.gov The specific substitution pattern on the benzyl ring influences the spectrum of activity against different fungal pathogens. nih.gov

Table 2: Field-Specific Applications of Agrochemicals with Related Structures

| Agrochemical | Type | Primary Target Pests/Weeds | Key Benefits in the Field |

|---|---|---|---|

| Benzpyrimoxan | Insecticide | Rice planthoppers (nymphs) | Effective against resistant strains, low impact on beneficial insects |

| Florpyrauxifen-benzyl | Herbicide | Various weeds | Broadleaf weed control |

Applications in Materials Science

Formulation of Advanced Polymers and Coatings

The development of high-performance polymers and coatings often relies on the incorporation of fluorinated monomers to enhance material properties. While direct studies detailing the use of 4-Fluoro-3-(trifluoromethyl)benzyl bromide in specific polymer formulations are not extensively documented in publicly available research, the characteristics of its structural analogue, 4-Fluoro-2-(trifluoromethyl)benzyl bromide, suggest its potential utility in creating materials with enhanced thermal and chemical resistance.

The presence of both a fluorine atom and a trifluoromethyl group on the benzene (B151609) ring significantly increases the thermal stability and oxidative resistance of polymers derived from such monomers. Research into fluoro-polyetherimides has shown that the incorporation of trifluoromethyl groups leads to polymers with excellent long-term thermo-oxidative stability and reduced water absorption compared to their non-fluorinated counterparts. scilit.com These polymers have demonstrated weight retention of 93% to 98% after 300 hours at 315°C in air. scilit.com

Furthermore, fluorinated polymers often exhibit low dielectric constants, a critical property for materials used in microelectronics. For instance, certain fluoro-polyetherimides have shown dielectric constants as low as 2.65 at 10 MHz, which is lower than some commercially available polyimides. scilit.com The introduction of the 4-fluoro-3-(trifluoromethyl)benzyl moiety into polymer backbones could similarly yield materials with desirable electrical insulating properties.

The general properties imparted by fluorination in polymers are summarized in the table below.

| Property Enhanced by Fluorination | Typical Improvement | Potential Application Areas |

| Thermal Stability | Increased resistance to high temperatures and thermal degradation. | Aerospace components, high-temperature wire insulation. |

| Chemical Resistance | Enhanced inertness to a wide range of chemicals and solvents. | Chemical processing equipment, protective coatings. |

| Low Dielectric Constant | Reduced ability to store electrical energy in an electric field. | Microelectronics, high-frequency circuit boards. |

| Low Water Absorption | Decreased moisture uptake, leading to better dimensional stability. | Materials for humid environments, electronic encapsulants. |

| Low Surface Energy | Results in non-stick and water/oil repellent surfaces. | Non-stick coatings, self-cleaning surfaces. |

Development of Specialty Materials with Unique Properties

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of specialty materials with tailored properties. The reactivity of the benzyl (B1604629) bromide group allows for its use in various substitution and coupling reactions, enabling the creation of complex molecular architectures.

One area of application is in the development of fluorinated poly(amide-imide)s. Research has demonstrated that incorporating fluorinated substituents into the polymer backbone can improve solubility, facilitating easier processing, while maintaining high thermal stability. researchgate.net Poly(amide-imide) films derived from fluorinated monomers have exhibited high glass-transition temperatures (257–266 °C) and initial thermal decomposition temperatures exceeding 540 °C, coupled with good mechanical properties such as tensile strengths of 84–99 MPa. researchgate.net

The introduction of the 4-fluoro-3-(trifluoromethyl)benzyl moiety can be envisioned in the synthesis of novel liquid crystals, where the rigidity of the aromatic core and the specific steric and electronic effects of the fluorine substituents can influence the mesophase behavior. Similarly, this compound could serve as a building block for creating advanced materials for separation membranes, where the fluorine content can be tuned to control permeability and selectivity.

Research in Fluorinated Dyes and Photophysical Properties

The field of fluorescent dyes has greatly benefited from the incorporation of fluorine and trifluoromethyl groups to modulate the photophysical properties of chromophores. nih.gov While specific examples of dyes synthesized directly from this compound are not prevalent in the literature, the principles of fluorination in dye chemistry suggest its potential as a valuable synthetic intermediate.

The introduction of trifluoromethyl groups into dye molecules, such as in BODIPY and rhodamine dyes, has been shown to influence their absorption and emission spectra, as well as their photostability. nih.gov For example, the synthesis of fluorinated Si-rhodamine dyes with a phenyl ring containing a trifluoromethyl substituent has been observed to result in redshifted absorption spectra compared to non-fluorinated analogues. nih.gov

The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the benzyl moiety can be utilized to create push-pull chromophores, where this group acts as part of the acceptor unit. This can lead to dyes with interesting solvatochromic properties, where the emission wavelength is sensitive to the polarity of the solvent. beilstein-journals.org Such dyes have potential applications in sensing and as molecular probes.

The general effects of fluorination on the properties of organic dyes are outlined in the table below.

| Photophysical Property | Effect of Fluorination | Rationale |

| Absorption/Emission Wavelength | Can induce bathochromic (red) or hypsochromic (blue) shifts. | Alteration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. |

| Quantum Yield | Can increase or decrease depending on the specific dye and substitution pattern. | Influence on non-radiative decay pathways and intersystem crossing. |

| Photostability | Generally increases. | The strength of the C-F bond makes the molecule more resistant to photodegradation. |

| Solvatochromism | Can enhance sensitivity to solvent polarity. | The strong dipole moment of the C-F bond can lead to more pronounced interactions with solvent molecules. |

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing functionalized benzyl (B1604629) bromides is an ongoing area of research. For 4-Fluoro-3-(trifluoromethyl)benzyl bromide, future synthetic explorations are likely to focus on pathways that offer improved efficiency, selectivity, and safety.

One promising avenue is the application of photocatalysis . numberanalytics.comacs.org By harnessing visible light, photocatalysts can generate highly reactive intermediates under mild conditions, potentially leading to more selective C-H bond fluorination or bromination on the benzylic position of precursor molecules. numberanalytics.com This approach could offer an alternative to traditional radical bromination methods, which can sometimes lead to side products.

Another area of exploration is the use of cooperative catalysis , where two or more catalysts work in tandem to achieve a transformation that is not possible with a single catalyst. acs.org This strategy could be employed to activate otherwise unreactive precursors for the introduction of the bromoethyl group.

Furthermore, the development of novel C-C bond insertion reactions could provide new routes to homologated benzyl bromides, offering a different synthetic strategy to access complex derivatives. nih.gov Research into these advanced catalytic systems could lead to more direct and versatile syntheses of this compound and its analogs.

Design of Advanced Derivatives with Enhanced Bioactivity

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. researchgate.netmdpi.comhovione.com These groups can improve metabolic stability, binding affinity, and bioavailability. numberanalytics.comresearchgate.net Future research will undoubtedly focus on using this compound as a scaffold to design and synthesize advanced derivatives with enhanced bioactivity.

The trifluoromethyl group, in particular, is known to increase the potency and selectivity of drug candidates by engaging in specific interactions with biological targets. mdpi.com Researchers will likely explore the synthesis of a wide range of derivatives where the benzyl bromide moiety is reacted with various nucleophiles to introduce diverse functional groups. These derivatives could be screened for a variety of biological activities, including as enzyme inhibitors or receptor ligands. chemimpex.com

For instance, derivatives of similar fluorinated compounds have shown promise as antibacterial and antifungal agents. researchgate.netnih.gov By systematically modifying the structure of derivatives of this compound, researchers can conduct structure-activity relationship (SAR) studies to optimize their biological activity. nih.gov Computational modeling and in-silico screening will likely play a significant role in rationally designing these new derivatives to maximize their therapeutic potential. researchgate.net

Sustainable and Scalable Production Methods

The increasing importance of organofluorine compounds in various industries necessitates the development of sustainable and scalable production methods. numberanalytics.comsocietechimiquedefrance.fr Future research in this area will focus on making the synthesis of this compound more environmentally friendly and economically viable for large-scale production.

A key trend is the move towards green chemistry principles, which include the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes. numberanalytics.combenthamdirect.com This involves exploring alternative fluorinating and brominating agents that are less toxic and have a lower environmental impact. numberanalytics.com The use of catalysis is central to sustainable synthesis, as it can reduce waste and improve reaction yields. numberanalytics.com

Flow chemistry represents a significant advancement for scalable production. numberanalytics.com Continuous-flow reactors offer better control over reaction parameters, improved safety, and the ability to scale up production simply by extending the operation time. nih.govacs.orgresearchgate.net A continuous-flow protocol for the benzylic bromination of various compounds has already been demonstrated to be scalable to multigram quantities, suggesting its applicability to the production of this compound. nih.govacs.orgresearchgate.net Future research will likely focus on optimizing these flow processes for industrial-scale manufacturing.

Expanding Applications in Emerging Fields

While this compound is a valuable intermediate in pharmaceuticals and agrochemicals, future research is expected to unlock its potential in other emerging fields. chemimpex.comnumberanalytics.comresearchgate.net

In materials science , fluorinated aromatic compounds are used to create advanced materials with unique properties such as high thermal stability and chemical resistance. numberanalytics.comresearchgate.net This compound could serve as a monomer or a precursor for the synthesis of novel fluoropolymers and coatings. chemimpex.comnumberanalytics.com There is also potential for its use in the development of materials for organic light-emitting diodes (OLEDs) , where the electronic properties of fluorinated aromatics can be advantageous. numberanalytics.com

Another exciting frontier is in medical imaging . Fluorine-18 (B77423), a positron-emitting isotope, is widely used in Positron Emission Tomography (PET) imaging. numberanalytics.comresearchgate.net The development of methods for the late-stage introduction of fluorine-18 is a major research focus. While not directly applicable to the already fluorinated ring of this specific compound, research into the chemistry of fluorinated benzyl bromides could inform the synthesis of novel PET imaging agents.

Furthermore, derivatives of related compounds are being explored as passivators in perovskite-based optoelectronic systems , such as solar cells, to improve their efficiency and stability. greatcellsolarmaterials.com The unique electronic properties conferred by the fluoro and trifluoromethyl groups could make derivatives of this compound interesting candidates for this application.

Q & A

Basic: What are the recommended methods for synthesizing 4-Fluoro-3-(trifluoromethyl)benzyl bromide in a laboratory setting?

Answer:

The synthesis typically involves bromination of the corresponding benzyl alcohol or toluene derivative. For example, 4-(Trifluoromethoxy)benzyl bromide (a structurally related compound) is synthesized via bromination under controlled conditions, achieving a boiling point of 82–84°C at 10 mm Hg and a density of 1.594 g/mL . For the target compound, regioselective bromination at the benzylic position may require catalysts like N-bromosuccinimide (NBS) or HBr in the presence of a directing group (e.g., fluorine or trifluoromethyl). Ensure anhydrous conditions to avoid hydrolysis .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H NMR (to identify benzylic protons and aromatic splitting patterns), ¹⁹F NMR (to resolve trifluoromethyl and fluorine substituents), and ¹³C NMR .

- Mass spectrometry : High-resolution MS (HRMS) or EI-MS to confirm molecular weight (e.g., related compounds have molecular weights ~239–255 g/mol) .

- IR spectroscopy : To detect C-Br stretches (~550–600 cm⁻¹) and trifluoromethyl groups .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Lachrymatory and corrosive properties : Use PPE (gloves, goggles) and work in a fume hood. Similar benzyl bromides (e.g., 4-Chlorobenzyl bromide) require emergency contact protocols for exposure .

- Moisture sensitivity : Store under inert atmosphere (Ar/N₂) to prevent hydrolysis to benzyl alcohol derivatives .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the reactivity of the benzyl bromide moiety in nucleophilic substitution reactions?

Answer:

The -CF₃ group decreases electron density at the benzylic carbon via inductive effects, potentially slowing SN2 reactions. However, its steric bulk may favor elimination over substitution. Comparative studies with 3,4-Difluorobenzyl bromide (CAS 86398-94-9) show that electronic effects dominate over steric in polar aprotic solvents .

Advanced: What are the challenges in achieving regioselective fluorination during the synthesis of this compound?

Answer:

Fluorination at the 4-position requires precise control to avoid competing substitution. Directed ortho-metalation (DoM) strategies or Balz-Schiemann reactions (using diazonium salts) can enhance selectivity. Evidence from 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride synthesis suggests that directing groups (e.g., -SO₂Cl) may improve regioselectivity .

Advanced: How can researchers mitigate hydrolysis of this compound during storage and reaction conditions?

Answer:

- Storage : Use desiccants (e.g., molecular sieves) and store at –20°C under inert gas .

- Reactions : Employ anhydrous solvents (e.g., THF, DCM) and avoid protic media. For example, 4-(Trifluoromethoxy)benzyl bromide is stabilized by rigorous drying .

Methodological: What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

- Distillation : For high-purity isolation (e.g., related compounds have boiling points ~85°C at 15 mm Hg) .

- Column chromatography : Use silica gel with hexane/ethyl acetate (non-polar eluents) under nitrogen .

Data Analysis: How do discrepancies in reported physical properties (e.g., boiling point, density) of this compound affect experimental reproducibility?

Answer:

Variations in density (e.g., 1.517–1.594 g/mL for similar bromides) or boiling points may arise from impurities or measurement conditions. Researchers should cross-reference multiple sources (e.g., CAS Common Chemistry, PubChem) and validate critical parameters experimentally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.